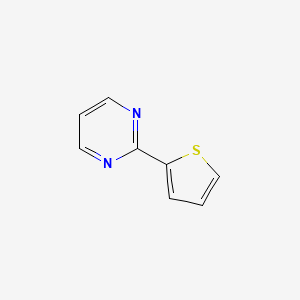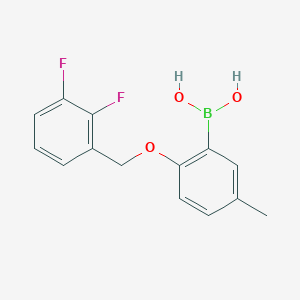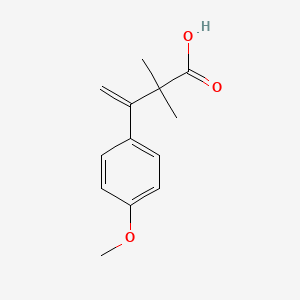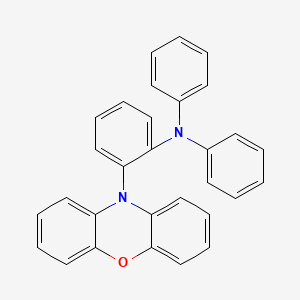
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is an organic compound that belongs to the class of phenoxazines. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes (OLEDs), photoredox catalysts, dye-sensitized solar cells, and chemotherapy
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline typically involves the reaction of phenoxazine derivatives with diphenylamine. One common method includes the use of palladium-catalyzed N-arylation reactions, where phenoxazine is reacted with diphenylamine in the presence of a palladium catalyst and a suitable base . The reaction conditions often involve elevated temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity in industrial settings .
化学反応の分析
Types of Reactions
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides and alkoxides are often employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenoxazine derivatives
科学的研究の応用
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its anticancer and antimicrobial properties.
Industry: Utilized in the development of OLEDs and other optoelectronic devices.
作用機序
The mechanism of action of 2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an inhibitor of certain enzymes, thereby affecting cellular processes . The compound’s unique structure allows it to interact with various biomolecules, leading to its diverse biological activities .
類似化合物との比較
Similar Compounds
Phenothiazine: Similar in structure but contains sulfur instead of oxygen.
Phenazine: Another related compound with a nitrogen-containing heterocyclic structure.
Uniqueness
2-(10H-Phenoxazin-10-yl)-N,N-diphenylaniline is unique due to its specific combination of phenoxazine and diphenylamine moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in applications such as OLEDs and biological imaging .
特性
分子式 |
C30H22N2O |
|---|---|
分子量 |
426.5 g/mol |
IUPAC名 |
2-phenoxazin-10-yl-N,N-diphenylaniline |
InChI |
InChI=1S/C30H22N2O/c1-3-13-23(14-4-1)31(24-15-5-2-6-16-24)25-17-7-8-18-26(25)32-27-19-9-11-21-29(27)33-30-22-12-10-20-28(30)32/h1-22H |
InChIキー |
ITDSAAKACHNVLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3N4C5=CC=CC=C5OC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


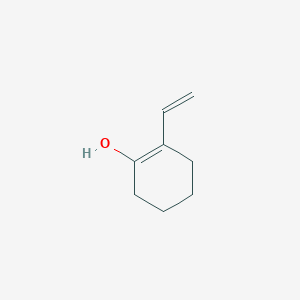

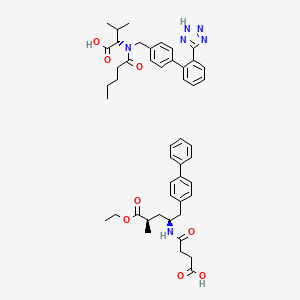
![8-(3-Chlorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14138690.png)
![5-Chloro-N-[3-(piperidin-1-yl)propyl]-1H-indazol-3-amine](/img/structure/B14138695.png)
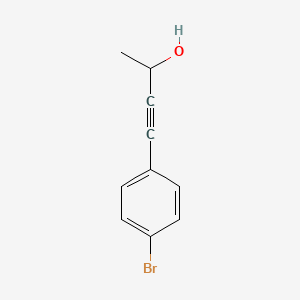
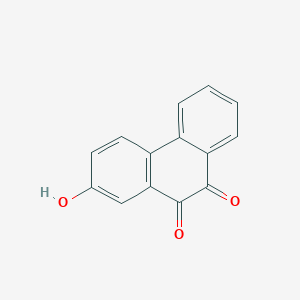
![1-[(Morpholin-4-yl)methyl]piperidine-2,6-dione](/img/structure/B14138718.png)
![2-((3-benzyl-4,8,8-trimethyl-2-oxo-2,8,9,10-tetrahydropyrano[2,3-f]chromen-5-yl)oxy)-N-(6-methylpyridin-2-yl)acetamide](/img/structure/B14138727.png)
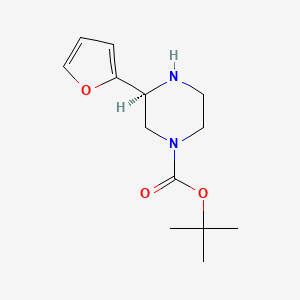
![8-[(furan-2-ylmethyl)amino]-1,3-dimethyl-7-[3-(trifluoromethyl)benzyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14138749.png)
